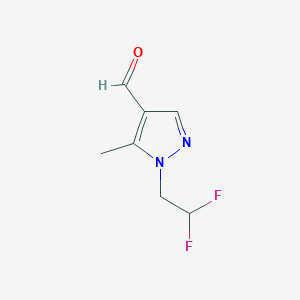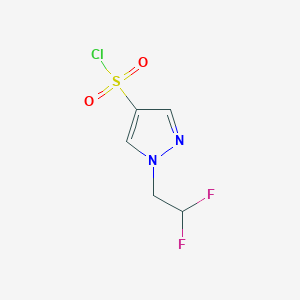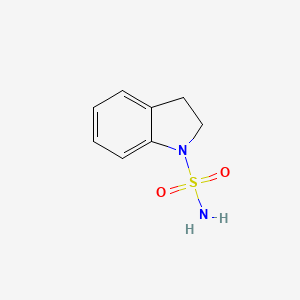
2,3-dihydro-1H-indole-1-sulfonamide
Übersicht
Beschreibung
2,3-dihydro-1H-indole-1-sulfonamide is a chemical compound with the CAS Number: 34917-77-6 . It has a molecular weight of 198.25 and its IUPAC name is 1-indolinesulfonamide . It is a powder at room temperature .
Synthesis Analysis
Sulfonamide-based indole derivatives, such as 2,3-dihydro-1H-indole-1-sulfonamide, have been synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of these synthesized compounds was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The InChI code for 2,3-dihydro-1H-indole-1-sulfonamide is 1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12) . The InChI key is IWPJHISUYDXHGJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,3-dihydro-1H-indole-1-sulfonamide is a powder at room temperature . It has a melting point of 148-152°C .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
2,3-dihydro-1H-indole-1-sulfonamide derivatives have been extensively studied as potent inhibitors of carbonic anhydrases, enzymes that are pivotal in many physiological and pathological processes. For instance, compounds like 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide have shown significant inhibitory activity against carbonic anhydrase isoforms, highlighting their potential in medicinal chemistry applications (Güzel et al., 2010), (Güzel et al., 2008). The inhibitory effect of such sulfonamides has been demonstrated in various species, including humans and pathogenic bacteria like Mycobacterium tuberculosis (Güzel et al., 2009).
Biological Activity and Synthesis
Indole derivatives are central to many natural and synthetic compounds with significant biological activity. For example, N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(amides) have been synthesized and shown potential biological activity, suggesting their utility in various therapeutic areas (Avdeenko et al., 2020).
Hybrid Compounds and Molecular Design
Sulfonamides, including indole-sulfonamide derivatives, are integral in designing hybrid compounds with a range of pharmacological activities. Recent advances have explored the synthesis and biological activity of these hybrids, expanding the therapeutic potential of sulfonamide-based compounds (Ghomashi et al., 2022).
Applications in Organic Synthesis
2,3-dihydro-1H-indole-1-sulfonamide and its derivatives have been utilized in organic synthesis, demonstrating their versatility in chemical reactions. For instance, they've been involved in cascade annulations and sulfonations, contributing to the efficient synthesis of complex molecular structures (Yu et al., 2016), (Janosik et al., 2006).
Antitumor Activities
Indole sulfonamides have shown promising antitumor activities, making them candidates for cancer treatment. They inhibit the polymerization of microtubule protein, disrupt cell cycle progression, and induce apoptosis, highlighting their potential as antitumor agents (Mohan et al., 2006).
Electrochemical Properties
Indole-based-sulfonamide derivatives also exhibit unique electrochemical properties, which could be crucial for understanding their structure-activity relationships and potential applications in various fields (Ibrahim et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Indole and its derivatives, including 2,3-dihydro-1H-indole-1-sulfonamide, are gaining a lot of interest in medicinal chemistry due to their physiological activity . Future research may focus on developing pharmacologically active derivatives of indole with sulfonamide scaffolds .
Relevant Papers Several papers have been published on the topic of sulfonamide-based indole derivatives . These papers discuss the synthesis, biological activity, and potential applications of these compounds .
Eigenschaften
IUPAC Name |
2,3-dihydroindole-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPJHISUYDXHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-indole-1-sulfonamide | |
CAS RN |
34917-77-6 | |
| Record name | 2,3-dihydro-1H-indole-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



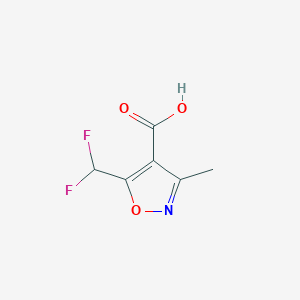
![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)
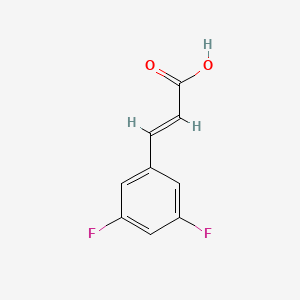
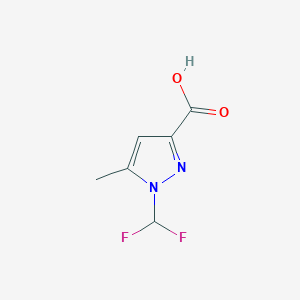
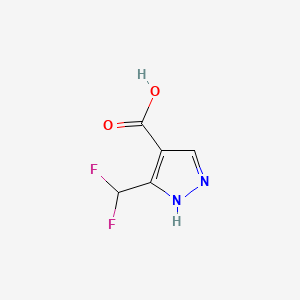

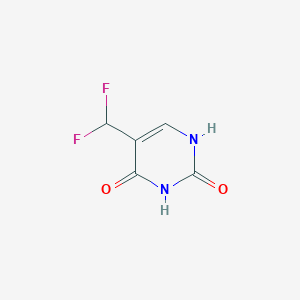
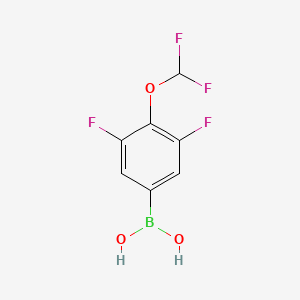
![Thieno[3,4-c]furan-1,3(4H,6H)-dione](/img/structure/B3025415.png)
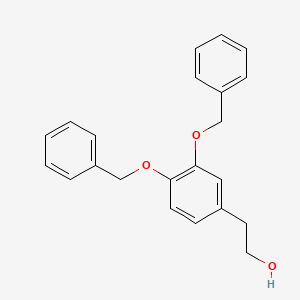
![6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine](/img/structure/B3025419.png)
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3025420.png)
